Azepane vs. Piperidine/Morpholine: Conformational Differentiation and Scaffold Entry Value
4-(Azepan-1-yl)thieno[2,3-d]pyrimidine contains a seven-membered azepane ring at the 4-position, distinguishing it from the five- and six-membered amines (piperidine, morpholine, piperazine) that dominate commercially available thienopyrimidine building blocks. Conformational analysis of thienopyrimidine-based kinase inhibitors demonstrates that the 4-substituent directly governs binding pose and hinge-region interactions; azepane's expanded ring size enables distinct dihedral angle distributions relative to piperidine [1]. This structural divergence provides access to chemical space not explored by standard six-membered amine analogs, which is particularly valuable for scaffold-hopping campaigns and intellectual property generation where piperidine/morpholine derivatives are extensively claimed in prior art (e.g., EP0404356, GB1309182) [2]. The compound thus serves as a differentiated starting point for library synthesis and SAR exploration.
| Evidence Dimension | Conformational flexibility (ring size and accessible dihedral angles) |
|---|---|
| Target Compound Data | Seven-membered azepane ring; larger conformational envelope |
| Comparator Or Baseline | Piperidine (six-membered); Morpholine (six-membered with oxygen); Piperazine (six-membered with two nitrogens) |
| Quantified Difference | Ring size difference: 7-membered vs. 6-membered; expanded accessible conformational space (specific torsional values not reported for this exact compound) |
| Conditions | Structural analysis based on thieno[2,3-d]pyrimidine kinase inhibitor SAR studies |
Why This Matters
This matters for procurement because the azepane moiety provides access to under-explored chemical space, enabling patent differentiation from extensively claimed piperidine/morpholine analogs and offering a unique scaffold entry point for SAR exploration.
- [1] Misehe, M. et al. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2023, 97, 129567. View Source
- [2] European Patent EP0404356. Substituted thienopyrimidine derivatives, processes for their preparation and their use in therapy. 1990. View Source
